molecular formula C35H68O12 B15293886 (2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B15293886
M. Wt: 680.9 g/mol
InChI Key: NENFATPVFKHWCE-CCHDLNLLSA-N
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Description

The compound (2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the glycosylation of a suitable sugar derivative with a long-chain alkyl glycoside. The reaction conditions often require the use of a strong acid catalyst, such as trifluoromethanesulfonic acid, to promote the formation of the glycosidic bond. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and to scale up the production process. The use of biocatalysts, such as glycosyltransferases, can also be explored to achieve a more environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell signaling and as a component of cell membranes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.

    Industry: Used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with the active sites of enzymes, thereby modulating their activity. The long alkyl chains can interact with lipid membranes, altering their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • **(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]octyloxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • **(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]hexadecyloxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

The uniqueness of (2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific combination of hydroxyl groups and long alkyl chains, which confer unique physicochemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C35H68O12

Molecular Weight

680.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C35H68O12/c1-3-5-7-9-11-13-15-17-19-35(20-18-16-14-12-10-8-6-4-2,23-44-33-31(42)29(40)27(38)25(21-36)46-33)24-45-34-32(43)30(41)28(39)26(22-37)47-34/h25-34,36-43H,3-24H2,1-2H3/t25-,26-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1

InChI Key

NENFATPVFKHWCE-CCHDLNLLSA-N

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)O)O)O)COC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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